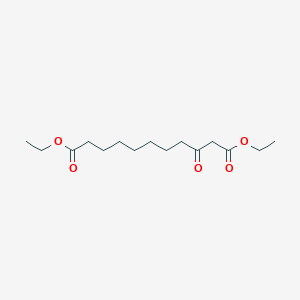

Diethyl 3-oxoundecanedioate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

diethyl 3-oxoundecanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26O5/c1-3-19-14(17)11-9-7-5-6-8-10-13(16)12-15(18)20-4-2/h3-12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYEFAEKHNDLMCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCCCCC(=O)CC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50554164 | |

| Record name | Diethyl 3-oxoundecanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50554164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105600-21-3 | |

| Record name | Diethyl 3-oxoundecanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50554164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of Diethyl 3-oxoundecanedioate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl 3-oxoundecanedioate is a long-chain β-keto ester that, while not extensively characterized in the literature, holds significant potential as a versatile building block in organic synthesis, particularly within the realm of drug discovery and development. Its unique structure, featuring a reactive β-keto ester moiety and a long aliphatic chain, imparts a combination of chemical functionality and lipophilicity that can be strategically exploited in the design of novel therapeutic agents. This guide provides a comprehensive overview of the physical properties of this compound, including calculated and estimated values based on structure-property relationships, alongside a discussion of its synthesis and potential applications.

Molecular Structure and Identification

The fundamental step in understanding the physical properties of a molecule is to define its structure. This compound is the diethyl ester of 3-oxoundecanedioic acid.

-

Molecular Formula: C₁₅H₂₆O₅

-

Molecular Weight: 286.36 g/mol

-

CAS Number: Not available. The absence of a CAS number for this specific compound suggests it is not a commercially common chemical and likely requires custom synthesis.

Caption: 2D structure of this compound.

Estimated Physical Properties

Due to the scarcity of experimental data, the following physical properties are estimated based on the trends observed in homologous series of diethyl dicarboxylates and related β-keto esters.

| Property | Estimated Value | Rationale for Estimation |

| Boiling Point | ~210-220 °C at 10 mmHg | Extrapolated from the boiling points of diethyl sebacate (C10) and diethyl dodecanedioate (C12) under reduced pressure. The presence of the keto group is expected to slightly increase the boiling point compared to the corresponding simple diester. |

| Density | ~0.98 - 1.02 g/cm³ at 20°C | Based on the densities of diethyl sebacate (~0.965 g/cm³) and diethyl dodecanedioate (~0.951 g/cm³). The introduction of the polar keto group is expected to increase the density slightly. |

| Refractive Index | ~1.445 - 1.455 at 20°C | Interpolated from the refractive indices of related long-chain diethyl esters. For instance, diethyl sebacate has a refractive index of approximately 1.436. The keto group is anticipated to increase the refractive index. |

| Solubility | Insoluble in water; Soluble in common organic solvents (e.g., ethanol, diethyl ether, acetone, chloroform). | Long-chain esters are generally hydrophobic. The ester and keto groups provide some polarity, allowing for solubility in a range of organic solvents. |

| Appearance | Likely a colorless to pale yellow liquid at room temperature. | Based on the appearance of similar long-chain diesters and β-keto esters. |

Synthesis of this compound

A plausible and efficient method for the synthesis of this compound is the Claisen condensation reaction. This reaction involves the condensation of an enolate of one ester with another ester molecule. For the synthesis of this specific β-keto ester, a mixed Claisen condensation between diethyl pimelate and ethyl malonyl chloride would be a suitable approach.

Caption: Synthetic pathway for this compound.

Experimental Protocol: Claisen Condensation

Materials:

-

Diethyl pimelate

-

Ethyl malonyl chloride

-

Sodium ethoxide (NaOEt)

-

Anhydrous ethanol

-

Anhydrous diethyl ether

-

Hydrochloric acid (for workup)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Enolate Formation: In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a condenser, and a nitrogen inlet, dissolve diethyl pimelate in anhydrous ethanol. Cool the solution to 0°C in an ice bath.

-

Addition of Base: Slowly add a solution of sodium ethoxide in anhydrous ethanol to the cooled solution of diethyl pimelate with constant stirring under a nitrogen atmosphere.

-

Acylation: After the addition of the base is complete, slowly add ethyl malonyl chloride dropwise from the dropping funnel. Maintain the temperature at 0°C during the addition.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, quench the reaction by pouring it into a mixture of ice and dilute hydrochloric acid.

-

Extraction: Extract the aqueous layer with diethyl ether. Combine the organic layers and wash successively with saturated sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by vacuum distillation to obtain pure this compound.

Significance of Physical Properties in Drug Development

The physical properties of this compound are crucial in determining its suitability for various applications in drug discovery and development.

-

Lipophilicity and Solubility: The long undecane chain imparts significant lipophilicity to the molecule. In drug design, lipophilicity is a critical parameter that influences a drug's absorption, distribution, metabolism, and excretion (ADME) properties.[1] A molecule with tunable lipophilicity, such as this β-keto ester, can be valuable. For instance, it could be incorporated as a linker in antibody-drug conjugates (ADCs) or peptide-drug conjugates (PDCs) to modulate the overall lipophilicity of the conjugate, thereby affecting its cellular uptake and pharmacokinetic profile.

-

Reactivity: The β-keto ester functionality is a versatile synthetic handle. The acidic α-protons can be deprotonated to form a nucleophilic enolate, which can then participate in various carbon-carbon bond-forming reactions. This allows for the attachment of this compound to other molecules of interest, such as targeting ligands or cytotoxic payloads.

-

Boiling Point and Thermal Stability: The high boiling point, especially under atmospheric pressure, indicates low volatility. This is an important consideration for handling and storage, as well as for purification by vacuum distillation. The thermal stability of the compound is crucial for its use in synthetic reactions that may require elevated temperatures.

Potential Applications in Drug Discovery

The unique combination of a long lipophilic chain and a reactive functional group makes this compound a promising candidate for several applications in drug discovery:

-

Linker Technology: As mentioned, it can serve as a cleavable or non-cleavable linker in ADCs and PDCs. The length of the carbon chain can be tailored to optimize the distance between the targeting moiety and the payload, which can be critical for efficacy.

-

Prodrug Design: The ester groups can be hydrolyzed in vivo by esterases to release a pharmacologically active carboxylic acid. This prodrug strategy can be used to improve the bioavailability or targeting of a drug.

-

Scaffold for Library Synthesis: The β-keto ester can serve as a starting point for the synthesis of a library of compounds with diverse functionalities. The reactivity of the α-carbon and the carbonyl group allows for a wide range of chemical transformations, leading to the generation of novel chemical entities for high-throughput screening.

Conclusion

References

- Arnott, J. A., & Planey, S. L. (2012). The influence of lipophilicity in drug discovery and design. Expert opinion on drug discovery, 7(10), 863–875.

- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer Science & Business Media.

- Boyd, R. N., & Morrison, R. T. (1992). Organic Chemistry. Prentice Hall.

Sources

An In-depth Technical Guide to Diethyl 3-oxoundecanedioate: Synthesis, Properties, and Applications

Introduction: Unveiling a Versatile Chemical Scaffold

Diethyl 3-oxoundecanedioate is a long-chain β-keto ester, a class of organic compounds renowned for their synthetic versatility. The presence of a ketone at the β-position relative to an ester functionality imparts unique reactivity, making these molecules valuable building blocks in organic synthesis. Specifically, the active methylene group situated between the two carbonyl functionalities is readily deprotonated, facilitating a wide array of carbon-carbon bond-forming reactions. This guide will provide a comprehensive overview of the predicted chemical structure, plausible synthetic routes, anticipated physicochemical and spectroscopic properties, and potential applications of this compound, with a particular focus on its relevance to drug discovery and development.

Chemical Identity and Predicted Properties

While a specific CAS number for this compound is not currently registered, its chemical identity can be defined by its systematic IUPAC name and molecular structure.

| Property | Predicted Value |

| IUPAC Name | This compound |

| Synonyms | Diethyl 3-ketoundecanedioate |

| Molecular Formula | C₁₅H₂₆O₅ |

| Molecular Weight | 286.36 g/mol |

| Chemical Structure | (See Figure 1) |

Figure 1: Chemical Structure of this compound

A 2D representation of this compound.

Synthetic Strategies: A Roadmap to a Novel Molecule

The synthesis of this compound can be approached through several established methodologies for the formation of β-keto esters. The most prominent and industrially scalable of these is the Claisen condensation .[1][2] This reaction involves the base-mediated condensation of two ester molecules to form a β-keto ester. For the synthesis of this compound, a crossed Claisen condensation would be the most logical approach.

Proposed Synthetic Pathway: Crossed Claisen Condensation

A plausible and efficient route involves the reaction of diethyl sebacate with diethyl oxalate in the presence of a strong base, such as sodium ethoxide. Diethyl oxalate serves as the acylating agent, and diethyl sebacate provides the enolizable ester component.

Figure 2: Proposed Synthesis of this compound via Crossed Claisen Condensation

A workflow for the proposed synthesis of this compound.

Detailed Experimental Protocol (Proposed)

Materials:

-

Diethyl sebacate

-

Diethyl oxalate

-

Sodium metal

-

Absolute ethanol (anhydrous)

-

Diethyl ether (anhydrous)

-

Hydrochloric acid (concentrated)

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

Round-bottom flask with reflux condenser and dropping funnel

-

Magnetic stirrer and heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Vacuum distillation apparatus

Procedure:

-

Preparation of Sodium Ethoxide: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a nitrogen inlet, carefully add sodium metal to absolute ethanol under a nitrogen atmosphere. The reaction is exothermic and should be controlled by cooling in an ice bath. Allow the sodium to react completely to form a solution of sodium ethoxide.

-

Reaction Setup: To the freshly prepared sodium ethoxide solution, add diethyl sebacate. Heat the mixture to reflux with stirring.

-

Addition of Diethyl Oxalate: Add diethyl oxalate dropwise to the refluxing mixture over a period of 1-2 hours.

-

Reaction: Continue to heat the mixture at reflux for an additional 4-6 hours to ensure complete reaction. The formation of a precipitate may be observed.

-

Workup: Cool the reaction mixture to room temperature and then pour it into a mixture of ice and concentrated hydrochloric acid to neutralize the base and decompose the intermediate sodium salt.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether. Combine the organic extracts.

-

Washing and Drying: Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate.

-

Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by vacuum distillation to yield pure this compound.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: The use of anhydrous reagents and a dry apparatus is critical as sodium ethoxide is a strong base that reacts readily with water, which would quench the reaction.

-

Sodium Ethoxide as Base: Sodium ethoxide is used as the base to prevent transesterification of the ethyl esters, as the ethoxide anion is the same as the alkoxy group of the esters.[2]

-

Acidic Workup: The acidic workup is necessary to protonate the enolate of the β-keto ester product, which is formed as its sodium salt during the reaction.

-

Vacuum Distillation: Due to the predicted high boiling point of this compound, purification by vacuum distillation is necessary to prevent decomposition at atmospheric pressure.

Physicochemical and Spectroscopic Profile (Predicted)

The physical and spectroscopic properties of this compound are predicted based on the known data of its shorter-chain and longer-chain homologs.

| Property | Predicted Value/Characteristics |

| Appearance | Colorless to pale yellow oily liquid |

| Boiling Point | > 250 °C (at atmospheric pressure, likely to decompose) |

| Density | ~1.05 g/cm³ |

| Solubility | Insoluble in water; soluble in common organic solvents (e.g., ethanol, diethyl ether, chloroform) |

| ¹H NMR | - Triplet at ~1.3 ppm (6H, methyl protons of ethyl esters)- Quartet at ~4.2 ppm (4H, methylene protons of ethyl esters)- Triplet at ~2.5 ppm (2H, methylene protons adjacent to the ester carbonyl)- Singlet at ~3.4 ppm (2H, active methylene protons)- Multiplets at ~1.3-1.6 ppm and ~2.2 ppm (methylene protons of the undecanedioate chain) |

| ¹³C NMR | - ~14 ppm (methyl carbons of ethyl esters)- ~61 ppm (methylene carbons of ethyl esters)- ~202 ppm (keto carbonyl carbon)- ~167 ppm (ester carbonyl carbons)- ~49 ppm (active methylene carbon)- ~25-45 ppm (methylene carbons of the undecanedioate chain) |

| IR (Infrared) Spectroscopy | - Strong C=O stretching absorption for the ketone at ~1715 cm⁻¹- Strong C=O stretching absorption for the esters at ~1740 cm⁻¹- C-O stretching absorptions at ~1150-1250 cm⁻¹ |

| Mass Spectrometry (MS) | - Molecular ion peak (M⁺) at m/z = 286.17- Characteristic fragmentation patterns including loss of ethoxy group (-OC₂H₅) and cleavage of the long alkyl chain. |

Applications in Research and Drug Development

β-Keto esters are exceptionally valuable intermediates in organic synthesis, and this compound is poised to be a useful tool for researchers in several areas:

-

Synthesis of Heterocyclic Compounds: The dicarbonyl functionality of this compound makes it an ideal precursor for the synthesis of various heterocyclic systems, such as pyrazoles, isoxazoles, and pyrimidines, which are common scaffolds in medicinal chemistry.

-

Malonic Ester-type Syntheses: The active methylene group can be readily alkylated or acylated, providing a route to a wide range of substituted long-chain carboxylic acids and ketones after subsequent hydrolysis and decarboxylation.[3]

-

Pharmaceutical Synthesis: The long lipophilic undecanedioate chain combined with the reactive β-keto ester moiety makes this molecule an attractive starting material for the synthesis of complex natural products and drug candidates with potential applications as enzyme inhibitors or signaling modulators.

-

Polymer Chemistry: As a difunctional monomer, this compound could potentially be used in the synthesis of specialty polyesters with unique properties.

Safety and Handling

As a novel chemical, a full toxicological profile for this compound is not available. However, based on the known hazards of similar β-keto esters and general laboratory chemicals, the following precautions are recommended:

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any potential vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents and bases.

-

Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion

While specific experimental data for this compound remains to be published, this in-depth technical guide provides a comprehensive and scientifically rigorous framework for its synthesis, predicted properties, and potential applications. By leveraging established chemical principles and data from analogous compounds, researchers can confidently approach the study and utilization of this versatile long-chain β-keto ester in their synthetic endeavors, particularly in the fields of organic synthesis and drug discovery.

References

-

Organic Chemistry Portal. Synthesis of β-keto carboxylic acids, esters and amides. Available at: [Link]

-

PubChem. Diethyl acetonedicarboxylate. National Center for Biotechnology Information. Available at: [Link]

-

PubChem. Diethyl 3-oxoheptanedioate. National Center for Biotechnology Information. Available at: [Link]

-

PubChem. Diethyl 3-oxooctadecanedioate. National Center for Biotechnology Information. Available at: [Link]

-

PubChem. 3-Oxooctandisaeure-diethylester. National Center for Biotechnology Information. Available at: [Link]

-

Organic Syntheses Procedure. Malonic acid, ethylidene-, diethyl ester. Available at: [Link]

-

YouTube. 1,3-Indandione Synthesis from Diethyl Ftalate. Available at: [Link]

-

Tsuji, J. Development of β -keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters. Proc. Jpn. Acad., Ser. B, Phys. Biol. Sci.2004 , 80(8), 349-363. Available at: [Link]

-

Master Organic Chemistry. Claisen Condensation and Dieckmann Condensation. Available at: [Link]

-

Royal Society of Chemistry. Recent advances in the transesterification of β-keto esters. Available at: [Link]

-

JoVE. Video: Esters to β-Ketoesters: Claisen Condensation Overview. Available at: [Link]

-

PrepChem.com. Preparation of diethyl diethylmalonate. Available at: [Link]

- Google Patents. WO2011048425A1 - Continuous process for the production of beta-keto esters by claisen condensation.

-

PubChem. Diethyl 3-hydroxyglutarate. National Center for Biotechnology Information. Available at: [Link]

-

Master Organic Chemistry. The Malonic Ester and Acetoacetic Ester Synthesis. Available at: [Link]

-

JoVE. Video: Alkylation of β-Diester Enolates: Malonic Ester Synthesis. Available at: [Link]

-

Wikipedia. Claisen condensation. Available at: [Link]

- Google Patents. CN102898328A - Synthesis method of diethyl azodicarboxylate and intermediate of diethyl ...

-

PubChem. Diethyl Malonate. National Center for Biotechnology Information. Available at: [Link]

-

PubChem. Diethyl oxalacetate. National Center for Biotechnology Information. Available at: [Link]

-

Ataman Kimya. OXALIC ACID DIETHYL ESTER. Available at: [Link]

Sources

An In-depth Technical Guide to Diethyl 3-oxoundecanedioate and its Homologs: Synthesis, Reactivity, and Applications

This guide provides a comprehensive technical overview of diethyl 3-oxoundecanedioate, a member of the diethyl 3-oxo-α,ω-dicarboxylate family. Due to the limited specific literature on the C11 undecanedioate derivative, this document synthesizes information from its well-characterized shorter-chain homologs, such as diethyl 3-oxopentanedioate and diethyl 3-oxoheptanedioate, to present a scientifically grounded perspective on its properties, synthesis, and potential applications. This approach, rooted in fundamental principles of organic chemistry, is intended for researchers, scientists, and drug development professionals.

Chemical Identity and Physicochemical Properties

The class of diethyl 3-oxo-α,ω-dicarboxylates are versatile building blocks in organic synthesis. This compound is the diethyl ester of 3-oxoundecanedioic acid.

IUPAC Name: this compound

Molecular Structure:

| Property | Predicted Value/Information | Basis of Prediction/Source |

| Molecular Formula | C15H26O5 | - |

| Molecular Weight | 286.36 g/mol | - |

| Physical State | Colorless to pale yellow liquid | Extrapolation from shorter-chain analogs which are liquids at room temperature.[2] |

| Solubility | Soluble in common organic solvents (e.g., ethanol, diethyl ether, dichloromethane). Limited solubility in water. | General properties of esters. |

| Boiling Point | > 200 °C at atmospheric pressure (with potential decomposition) | Trend of increasing boiling point with chain length. Shorter analogs are distilled under reduced pressure. |

| CAS Number | Not assigned or not readily available | - |

Synthesis of Diethyl 3-oxo-α,ω-dicarboxylates: The Claisen Condensation

The most common and efficient method for the synthesis of β-keto esters, including this compound, is the Claisen condensation.[3] This reaction involves the base-mediated condensation of two ester molecules, where one acts as a nucleophile (after deprotonation at the α-carbon) and the other as an electrophile. For the synthesis of this compound, a crossed Claisen condensation between diethyl oxalate and a long-chain monoester, or an intramolecular Dieckmann condensation of a suitable precursor could be envisioned. A more direct, albeit potentially lower-yielding, approach would be the self-condensation of an appropriate ω-ethoxycarbonyl alkanoate.

A plausible synthetic route involves the crossed Claisen condensation of diethyl succinate and ethyl 7-formylheptanoate, followed by subsequent reduction and oxidation steps. However, a more direct conceptual approach is the crossed Claisen condensation of diethyl oxalate and an appropriate long-chain ester.

Experimental Protocol: Synthesis of this compound via Crossed Claisen Condensation (Hypothetical)

This protocol is a representative procedure based on established methods for Claisen condensations.[3]

Materials:

-

Diethyl nonanedioate

-

Diethyl oxalate

-

Sodium ethoxide (NaOEt)

-

Anhydrous ethanol

-

Anhydrous diethyl ether

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

A solution of sodium ethoxide in anhydrous ethanol is prepared in a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

-

A solution of diethyl nonanedioate and a stoichiometric equivalent of diethyl oxalate in anhydrous diethyl ether is added dropwise to the stirred sodium ethoxide solution at room temperature.

-

The reaction mixture is then gently refluxed for several hours to ensure complete reaction. The progress of the reaction can be monitored by thin-layer chromatography.

-

After cooling to room temperature, the reaction mixture is quenched by the slow addition of 1 M hydrochloric acid until the solution is acidic.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with saturated sodium bicarbonate solution, water, and brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

The crude product is purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Synthetic Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Reactivity and Synthetic Utility

The synthetic versatility of this compound stems from the reactivity of the β-keto ester moiety. The acidic α-protons between the two carbonyl groups can be readily removed by a base to form a stabilized enolate, which is a potent nucleophile.[4]

Key Reactions:

-

Alkylation and Acylation: The enolate can be alkylated or acylated at the C2 position, allowing for the introduction of various substituents and the elongation of the carbon chain.[4]

-

Synthesis of Heterocycles: β-Keto esters are valuable precursors for the synthesis of a wide range of heterocyclic compounds, such as pyrimidines, pyrazoles, and pyridones, through condensation reactions with ureas, hydrazines, and other bifunctional reagents.[2][5]

-

Decarboxylation: Hydrolysis of the ester groups followed by heating leads to decarboxylation, yielding a ketone. This is a common strategy for the synthesis of substituted ketones.[4]

Reaction Pathway: Synthesis of a Substituted Pyrazolone

Caption: Synthesis of a pyrazolone derivative from this compound.

Potential Applications in Drug Development

Long-chain dicarboxylic acids and their esters are recognized as important building blocks in the synthesis of various bioactive molecules and polymers for biomedical applications.[6][7] While specific applications for this compound are not documented, its structural features suggest several potential roles in drug discovery and development:

-

Scaffold for Novel Therapeutics: The dicarboxylate backbone can be functionalized at multiple positions to create libraries of compounds for screening against various biological targets.

-

Linker Molecule: The long aliphatic chain can serve as a flexible linker to connect two pharmacophores in the design of dual-target drugs or probes.

-

Precursor to Bioactive Molecules: Through the synthetic transformations described above, it can be converted into complex heterocyclic systems that are prevalent in medicinal chemistry.

Spectroscopic Characterization (Predicted)

The spectroscopic data for this compound can be reliably predicted based on the known spectra of its homologs and the analysis of its functional groups.[1] The following table summarizes the expected spectroscopic features.

| Technique | Predicted Chemical Shifts (δ) / Wavenumbers (ν) / m/z | Assignment and Rationale |

| ¹H NMR | ~1.25 (t, 6H), ~4.15 (q, 4H), ~2.3-2.5 (m, 4H), ~1.6 (m, 4H), ~1.3 (m, 8H), ~3.4 (s, 2H) | Ethyl ester protons, protons α to the ester carbonyls, protons α to the ketone, methylene protons of the long chain, methylene protons α to both carbonyls.[8] |

| ¹³C NMR | ~14, ~61, ~202, ~167, ~49, ~41, ~29 (multiple peaks), ~25 | Ethyl ester carbons, ketone carbonyl, ester carbonyls, methylene carbon between carbonyls, methylene carbon α to ketone, methylene carbons of the long chain.[8] |

| IR (cm⁻¹) | ~1740 (ester C=O stretch), ~1715 (ketone C=O stretch), ~1180 (C-O stretch) | Characteristic carbonyl and ester stretches. |

| Mass Spec. (EI) | m/z = 286 (M+), fragments corresponding to loss of ethoxy and other alkyl chains. | Molecular ion peak and characteristic fragmentation patterns of esters and ketones. |

Conclusion

This compound, as a representative of the long-chain diethyl 3-oxo-α,ω-dicarboxylates, is a versatile synthetic intermediate with significant potential in organic synthesis and medicinal chemistry. While specific experimental data for this compound is scarce, a thorough understanding of its chemistry can be derived from its well-studied homologs. The synthetic accessibility via the Claisen condensation and the rich reactivity of the β-keto ester functionality make it a valuable, albeit underexplored, building block for the construction of complex molecular architectures. Further research into the synthesis and applications of this and other long-chain keto-diesters is warranted to fully exploit their potential in materials science and drug discovery.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 575510, Diethyl 3-oxoheptanedioate. Retrieved from [Link]

-

Organic Chemistry Portal. Synthesis of β-keto carboxylic acids, esters and amides. Retrieved from [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 174790080, Diethyl 3-oxooctadecanedioate. Retrieved from [Link]

-

Chemistry LibreTexts (2014). 19.15 A Claisen Condensation Forms a β-Keto Ester. Retrieved from [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 14006760, 3-Oxooctandisaeure-diethylester. Retrieved from [Link]

-

AK Lectures. Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. Retrieved from [Link]

-

ResearchGate. (2025). Synthesis and Alkylation of Diethyl 6-Aryl-2-Oxo-1,2,3,6-Tetrahydropyrimidine-4,5-Dicarboxylates. Retrieved from [Link]

-

PMC. Dicarboxylic esters: Useful tools for the biocatalyzed synthesis of hybrid compounds and polymers. Retrieved from [Link]

-

MDPI. A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

- Google Patents. WO2011048425A1 - Continuous process for the production of beta-keto esters by claisen condensation.

-

Longdom Publishing. Dicarboxylic Acids: Versatile and Powerful Tool in Organic Synthesis. Retrieved from [Link]

Sources

- 1. Diethyl 3-oxoheptanedioate | C11H18O5 | CID 575510 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. aklectures.com [aklectures.com]

- 5. researchgate.net [researchgate.net]

- 6. Dicarboxylic esters: Useful tools for the biocatalyzed synthesis of hybrid compounds and polymers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. longdom.org [longdom.org]

- 8. mdpi.com [mdpi.com]

Navigating the Nomenclature: A Technical Guide to Diethyl 3-oxoundecanedioate and Its Analogs

For Immediate Release

[SHANGHAI, CN – January 24, 2026] – This whitepaper serves as an in-depth technical guide for researchers, scientists, and drug development professionals on the nomenclature, properties, and potential applications of Diethyl 3-oxoundecanedioate and its class of related β-keto esters. While this compound itself is not extensively documented in public chemical databases, this guide provides a systematic understanding of its synonyms, chemical characteristics, and synthetic pathways by examining its more common analogs.

Decoding the Nomenclature: Understanding the Synonyms

The systematic identification of this compound and related compounds is crucial for clear communication and accurate literature searching in research and development. The nomenclature of these β-keto esters follows a logical pattern derived from their parent dicarboxylic acids.

Systematic IUPAC Name: this compound

This name precisely describes the molecule:

-

Diethyl: Indicates two ethyl ester groups.

-

undecanedioate: Refers to the eleven-carbon dicarboxylic acid backbone (undecanedioic acid).

-

3-oxo: Specifies a ketone functional group at the third carbon position of the main chain.

Common Synonyms and Analogs:

While a specific, widely used common name for this compound is not prevalent, the synonyms for this class of compounds are typically derived from the common names of the corresponding dicarboxylic acids. By understanding this pattern, researchers can infer or identify related compounds.

| Dicarboxylic Acid | Common Name | Corresponding Diethyl 3-oxo Ester | Synonyms | CAS Number |

| Pentanedioic acid | Glutaric acid | Diethyl 3-oxopentanedioate | Diethyl 3-oxoglutarate, Diethyl acetonedicarboxylate[1][2] | 105-50-0[1] |

| Heptanedioic acid | Pimelic acid | Diethyl 3-oxoheptanedioate | Diethyl 3-oxopimelate[3][4] | 40420-22-2[3] |

| Octadecanedioic acid | Diethyl 3-oxooctadecanedioate | Not readily available[5] | ||

| Undecanedioic acid | This compound | This compound | Not readily available |

Based on this established nomenclature, synonyms for this compound could be extrapolated, though they are not commonly found in chemical literature. The most unambiguous identifier remains its IUPAC name.

Physicochemical Properties of Diethyl 3-oxoalkanedioates

The physical and chemical properties of this compound can be predicted by examining the trends within its homologous series. The data for well-characterized analogs are presented below.

| Property | Diethyl 3-oxopentanedioate | Diethyl 3-oxoheptanedioate | Diethyl 3-oxooctadecanedioate |

| Molecular Formula | C9H14O5[1][6][7] | C11H18O5[3] | C22H40O5[5] |

| Molecular Weight | 202.21 g/mol [1][6][7] | 230.26 g/mol [3] | 384.5 g/mol [5] |

| Appearance | Colorless to light yellow liquid[7][8] | ||

| Solubility | Insoluble in water[9] | ||

| Boiling Point | |||

| Density |

Synthesis of β-Keto Esters: A Generalized Workflow

The synthesis of β-keto esters is a fundamental transformation in organic chemistry with several established methods.[10] A common and versatile approach is the Claisen condensation, which involves the base-mediated condensation of two ester molecules to form a β-keto ester.[11]

A generalized workflow for the synthesis of a diethyl 3-oxoalkanedioate is depicted below. This process is illustrative and would require optimization for specific target molecules like this compound.

Figure 1. Generalized workflow for the synthesis of Diethyl 3-oxoalkanedioates via Claisen condensation.

Experimental Protocol: A Representative Synthesis of a β-Keto Ester

This protocol outlines a general procedure for a Claisen condensation to synthesize a β-keto ester. This method would need to be adapted and optimized for the specific synthesis of this compound.

Materials:

-

Appropriate ethyl ester of an alkanoic acid

-

Sodium ethoxide

-

Anhydrous ethanol

-

Hydrochloric acid (for work-up)

-

Anhydrous diethyl ether

-

Anhydrous magnesium sulfate

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel is charged with a solution of sodium ethoxide in anhydrous ethanol.

-

Addition of Reactants: A mixture of diethyl oxalate and the corresponding ethyl ester is added dropwise to the stirred sodium ethoxide solution at room temperature.

-

Reaction: The reaction mixture is then heated to reflux for several hours to drive the condensation. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Quenching and Neutralization: After the reaction is complete, the mixture is cooled to room temperature and then poured into a beaker containing ice and dilute hydrochloric acid to neutralize the excess base and protonate the enolate product.

-

Extraction: The aqueous layer is extracted multiple times with diethyl ether. The combined organic extracts are washed with brine.

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product is then purified by vacuum distillation or column chromatography to yield the pure diethyl 3-oxoalkanedioate.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: The use of anhydrous reagents and a drying tube is critical because the presence of water would hydrolyze the esters and the sodium ethoxide base, leading to lower yields.

-

Choice of Base: Sodium ethoxide is used as the base to prevent transesterification of the ethyl esters, which would occur if a different alkoxide base were used.

-

Acidic Work-up: The acidic work-up is necessary to protonate the resulting β-keto ester enolate, which is the initial product of the condensation reaction.

Applications in Drug Discovery and Development

β-Keto esters are versatile building blocks in the synthesis of a wide range of pharmaceuticals. Their ability to undergo various chemical transformations makes them valuable intermediates in the construction of complex molecular architectures.

Role as Synthetic Intermediates:

-

Heterocycle Synthesis: Diethyl 3-oxopentanedioate (diethyl 3-oxoglutarate) is a key precursor in the synthesis of various heterocyclic compounds, which are prevalent in many drug scaffolds.[6]

-

Carboxylic Acid Derivatives: These compounds can be used to create specialized dicarboxylic acid derivatives that are essential for pharmaceutical development.[4]

-

Amino Acid Synthesis: Derivatives of β-keto esters are utilized in the synthesis of amino acids.[14]

While direct applications of this compound in drug discovery are not documented, its structural motifs are present in various biologically active molecules. The β-keto ester functionality provides a handle for further chemical modifications, allowing for the exploration of new chemical space in drug discovery programs. For instance, related dicarboxylate esters like diethyl malonate are used in the synthesis of drugs such as the vasodilator Naftidrofuryl and the anticonvulsant Vigabatrin.[14]

Conclusion

This technical guide provides a comprehensive overview of the nomenclature, properties, and synthetic strategies relevant to this compound and its analogs. By understanding the systematic naming conventions and the versatile chemistry of β-keto esters, researchers and drug development professionals can better navigate the chemical literature and utilize these important building blocks in the design and synthesis of novel therapeutic agents.

References

-

PubChem. (n.d.). Diethyl acetonedicarboxylate. National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]

-

PubChem. (n.d.). Diethyl Phthalate. National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]

-

PubChem. (n.d.). Diethyl 3-oxoheptanedioate. National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]

-

PubChem. (n.d.). Diethyl Oxalate. National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]

-

PubChem. (n.d.). Diethyl 3-oxooctadecanedioate. National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]

-

Applications of oxetanes in drug discovery and medicinal chemistry. (2023). PubMed Central. Retrieved January 24, 2026, from [Link]

-

Synthesis of β-keto carboxylic acids, esters and amides. (n.d.). Organic Chemistry Portal. Retrieved January 24, 2026, from [Link]

-

Facile Synthesis of β-Keto Esters from Methyl Acetoacetate and Acid Chloride: The Barium Oxide/Methanol System. (2002). ACS Publications. Retrieved January 24, 2026, from [Link]

-

Chemistry LibreTexts. (2014). 19.15 A Claisen Condensation Forms a β-Keto Ester. Retrieved January 24, 2026, from [Link]

-

Wikipedia. (n.d.). Diethyl oxalate. Retrieved January 24, 2026, from [Link]

-

Wikipedia. (n.d.). Diethyl malonate. Retrieved January 24, 2026, from [Link]

- Google Patents. (n.d.). Synthesis of B-keto esters.

-

PubChem. (n.d.). Diethyl 3-hydroxyglutarate. National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]

-

PubChem. (n.d.). Diethyl azelate. National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]

-

Ataman Kimya. (n.d.). DIETHYL OXALATE. Retrieved January 24, 2026, from [Link]

-

PubChem. (n.d.). Diethyl Malonate. National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]

-

MDPI. (2020). Development of Prodrugs for PDT-Based Combination Therapy Using a Singlet-Oxygen-Sensitive Linker and Quantitative Systems Pharmacology. Retrieved January 24, 2026, from [Link]

-

IndiaMART. (n.d.). Diethyl 3- Oxoglutarate, Liquid at ₹ 1000/kilogram in Mumbai. Retrieved January 24, 2026, from [Link]

Sources

- 1. Diethyl acetonedicarboxylate | C9H14O5 | CID 66045 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. fishersci.com [fishersci.com]

- 3. Diethyl 3-oxoheptanedioate | C11H18O5 | CID 575510 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. diethyl 3-oxopimelate;CAS No.:40420-22-2 [chemshuttle.com]

- 5. Diethyl 3-oxooctadecanedioate | C22H40O5 | CID 174790080 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. indiamart.com [indiamart.com]

- 10. β-Keto carboxylic compound synthesis by condensation and rearrangement [organic-chemistry.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Diethyl Oxalate | C6H10O4 | CID 7268 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Diethyl oxalate - Wikipedia [en.wikipedia.org]

- 14. Diethyl malonate - Wikipedia [en.wikipedia.org]

Diethyl 3-oxoundecanedioate synthesis pathway

An In-Depth Technical Guide to the Synthesis of Diethyl 3-oxoundecanedioate

Abstract

This compound is a complex β-keto diester with significant potential as a versatile building block in organic synthesis, particularly for constructing elaborate molecular architectures in pharmaceutical and materials science. This guide details a robust and logical synthetic pathway for its preparation, designed for researchers and drug development professionals. The core strategy hinges on the C-acylation of a diethyl malonate enolate with a bespoke long-chain acyl chloride, followed by a selective thermal decarboxylation. This document provides a comprehensive exploration of the underlying chemical principles, step-by-step experimental protocols, mechanistic insights, and a framework for troubleshooting, ensuring both scientific integrity and practical applicability.

Introduction: The Strategic Importance of β-Keto Esters

The β-keto ester moiety is a cornerstone of modern organic synthesis. Its unique trifecta of functional groups—a ketone flanked by an ester and an acidic α-carbon—provides a rich platform for a diverse array of chemical transformations. These compounds are pivotal intermediates in the construction of carbocyclic and heterocyclic systems, and their utility in drug discovery is well-documented, forming the backbone of numerous therapeutic agents.[1][2][3][4]

Structural Analysis and Retrosynthetic Strategy

This compound, EtOOC-CH₂-C(=O)-(CH₂)₇-COOEt, is a linear C11-dicarboxylic acid derivative featuring a ketone at the C3 position. A logical retrosynthetic disconnection at the C2-C3 bond, which is characteristic for β-keto systems, suggests a C-acylation reaction. This approach identifies a C2-carbanion equivalent (a nucleophile) and a C3-acyl cation equivalent (an electrophile).

The most reliable synthetic strategy manifesting this disconnection is the acylation of a malonic ester enolate. This method offers superior control over competing side reactions compared to other approaches like the crossed Claisen condensation, which can be plagued by issues of self-condensation and regioselectivity when using multiple enolizable esters.[5][6] The chosen pathway involves three primary stages:

-

Preparation of an activated acyl donor: Synthesis of an acyl chloride from a mono-protected C9 dicarboxylic acid.

-

Controlled C-C bond formation: Acylation of the diethyl malonate enolate.

-

Selective decarboxylation: Removal of one ester group to yield the target β-keto diester.

Core Synthesis Pathway: An Acylation-Decarboxylation Approach

This section elucidates the causality behind the chosen synthetic route, providing a scientifically grounded narrative for the preparation of this compound.

Overall Synthesis Workflow

The multi-step synthesis is designed for efficiency and control, leveraging well-established and high-yielding transformations.

Caption: Overall workflow for the synthesis of this compound.

Part 1: Synthesis of the Acylating Agent

Causality and Rationale: The synthesis requires an electrophile capable of delivering the -(C=O)-(CH₂)₇-COOEt fragment without ambiguity. Starting from the symmetrical diacid, azelaic acid, is impractical as both carboxyl groups would react. Therefore, a mono-protected derivative, monoethyl azelate , is the ideal precursor. Conversion of its free carboxylic acid to an acyl chloride provides a highly reactive electrophile, primed for efficient C-acylation. Thionyl chloride (SOCl₂) is a cost-effective and efficient reagent for this transformation.

Part 2: Enolate Formation and Acylation

Causality and Rationale: Diethyl malonate is selected as the nucleophilic precursor due to the heightened acidity of its α-protons (pKa ≈ 13), which are flanked by two electron-withdrawing ester groups.[7] This acidity allows for complete and rapid deprotonation using a moderately strong base like sodium ethoxide (NaOEt) in its conjugate alcohol (ethanol) as a solvent.[8] The resulting resonance-stabilized enolate is a soft nucleophile that reacts efficiently with the hard electrophilic center of the acyl chloride.[9] This step must be conducted under anhydrous conditions to prevent quenching of the enolate and hydrolysis of the acyl chloride.

Part 3: Selective Decarboxylation

Causality and Rationale: The product of the acylation step is a β-keto tri-ester. While acidic or basic hydrolysis followed by heating could achieve decarboxylation, these harsh conditions risk cleaving the other two ester groups.[10] The Krapcho decarboxylation is a superior method, typically involving heating the substrate in a polar aprotic solvent like DMSO with a salt (e.g., NaCl or LiCl). The reaction proceeds under neutral conditions, selectively removing the ester group that is part of the malonate-derived moiety via a six-membered transition state, ensuring high yields of the desired β-keto diester.

Detailed Experimental Protocols

The following protocols are presented as a cohesive, self-validating system. Adherence to stoichiometry, temperature control, and anhydrous techniques is critical for success.

Protocol 1: Synthesis of Ethyl 9-(chloroformyl)nonanoate

-

Setup: To a 250 mL round-bottom flask equipped with a reflux condenser and a gas outlet connected to a scrubber (containing NaOH solution), add monoethyl azelate (1 eq.).

-

Reagent Addition: Add dichloromethane (DCM, anhydrous, ~3 mL per gram of substrate) to dissolve the starting material. Add thionyl chloride (SOCl₂, 1.5 eq.) dropwise at 0 °C.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and then gently reflux for 2-3 hours. The evolution of HCl and SO₂ gas should be observed.

-

Work-up: Cool the reaction mixture to room temperature. Remove the solvent and excess thionyl chloride under reduced pressure (rotary evaporation). The resulting crude acyl chloride is a pale yellow oil and should be used immediately in the next step without further purification.

Protocol 2: Synthesis of Diethyl 2-(9-ethoxy-9-oxononanoyl)malonate

-

Base Preparation: In a separate 500 mL three-neck flask under an inert atmosphere (N₂ or Ar), prepare a solution of sodium ethoxide by carefully dissolving sodium metal (1.05 eq.) in absolute ethanol (~4 mL per gram of sodium).

-

Enolate Formation: To the freshly prepared sodium ethoxide solution, add diethyl malonate (1.0 eq.) dropwise at room temperature. Stir for 30 minutes to ensure complete enolate formation.

-

Acylation: Dissolve the crude acyl chloride from Protocol 1 in anhydrous tetrahydrofuran (THF, ~2 mL per gram) and add it dropwise to the enolate solution at 0 °C.

-

Reaction: After addition, allow the mixture to stir at room temperature overnight.

-

Work-up: Quench the reaction by carefully adding cold dilute HCl until the solution is acidic (pH ~5-6). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude tri-ester, which can be used in the next step after verifying its formation.

Protocol 3: Krapcho Decarboxylation to this compound

-

Setup: In a round-bottom flask, dissolve the crude tri-ester from Protocol 2 in dimethyl sulfoxide (DMSO, ~3 mL per gram). Add a catalytic amount of lithium chloride (0.1 eq.) and a few drops of water.

-

Reaction: Heat the mixture to 140-160 °C using an oil bath and monitor the reaction by TLC or GC-MS until the starting material is consumed (typically 4-6 hours). Vigorous evolution of CO₂ will be observed initially.

-

Work-up: Cool the reaction mixture to room temperature. Dilute with a large volume of water and extract with diethyl ether or ethyl acetate (3 x volumes).

-

Purification: Combine the organic layers, wash thoroughly with water to remove DMSO, then wash with brine. Dry over anhydrous MgSO₄, filter, and concentrate. The crude product should be purified by vacuum distillation or column chromatography on silica gel to afford pure this compound.

Data Summary and Expected Outcomes

The following table summarizes the key parameters for the synthesis. Yields are estimates based on analogous, well-documented procedures in the literature.

| Step | Key Reagents | Solvent(s) | Typical Time | Typical Yield | Key Transformation |

| 1 | Monoethyl azelate, SOCl₂ | DCM | 2-3 h | >95% (crude) | Acid to Acyl Chloride |

| 2 | Diethyl malonate, NaOEt | Ethanol, THF | 12-16 h | 80-90% | Enolate Acylation |

| 3 | Acylated Intermediate, LiCl | DMSO | 4-6 h | 75-85% | Decarboxylation |

| Overall | ~24 h | 60-75% | Final Product Synthesis |

Mechanistic Integrity and Troubleshooting

-

Acidity and Base Choice: The pKa of the α-proton in the final β-keto ester product is around 11, which is significantly more acidic than the starting diethyl malonate (pKa ~13).[5][11] This means that during the acylation step (Protocol 2), the product will be deprotonated by any remaining ethoxide base. This is a thermodynamic sink for the reaction but requires a final acidic workup to re-protonate the product before extraction.[12]

-

Side Reactions: The primary potential side reaction is O-acylation of the enolate. This is generally minimized by using a hard electrophile like an acyl chloride and a soft enolate nucleophile. Using less reactive acylating agents could increase the proportion of the O-acylated byproduct.

-

Incomplete Decarboxylation: If the decarboxylation step stalls, ensure the temperature is adequate and that a small amount of water is present in the DMSO, as it is known to facilitate the reaction.

Conclusion

The synthesis of this compound via the acylation of diethyl malonate followed by Krapcho decarboxylation represents a logical, controllable, and high-yielding pathway. Each step is grounded in fundamental principles of organic chemistry, providing a reliable method for accessing this valuable synthetic intermediate. For professionals in drug discovery, such bifunctional long-chain molecules serve as powerful scaffolds and linkers for creating complex and targeted therapeutic agents, where the β-keto ester moiety can be further elaborated into a variety of heterocyclic systems or used in subsequent coupling reactions.

References

-

Master Organic Chemistry. (2020). Claisen Condensation and Dieckmann Condensation. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of β-keto carboxylic acids, esters and amides. [Link]

-

University of Calgary. (n.d.). Chapter 21: Ester Enolates. [Link]

- Google Patents. (2004).

-

Rathke, M. W., & Cowan, P. J. (1985). Procedures for the acylation of diethyl malonate and ethyl acetoacetate with acid chlorides using tertiary amine bases and magnesium chloride. The Journal of Organic Chemistry. [Link]

-

ResearchGate. (n.d.). Synthesis of labeled derivatives starting from diethyl 3-oxopentanedioate (6). [Link]

-

Master Organic Chemistry. (2025). The Malonic Ester and Acetoacetic Ester Synthesis. [Link]

-

PubMed Central (PMC). (n.d.). Applications of oxetanes in drug discovery and medicinal chemistry. [Link]

-

Organic Chemistry Portal. (n.d.). Dieckmann Condensation. [Link]

-

PubChem - NIH. (n.d.). Diethyl 3-oxooctadecanedioate. [Link]

-

PubMed Central (PMC). (n.d.). Development of β-keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters. [Link]

-

JoVE. (2025). Video: Esters to β-Ketoesters: Claisen Condensation Mechanism. [Link]

-

PubChem - NIH. (n.d.). Diethyl 3-oxoheptanedioate. [Link]

-

YouTube. (2014). Claisen Condensation and ß-Keto Esters. [Link]

-

YouTube. (2018). Dieckmann Condensation Reaction Mechanism. [Link]

-

Organic Syntheses. (n.d.). ethyl acetonedicarboxylate. [Link]

-

JoVE. (2023). Intramolecular Claisen Condensation of Dicarboxylic Esters: Dieckmann Cyclization. [Link]

-

OpenStax. (2023). 23.9 Intramolecular Claisen Condensations: The Dieckmann Cyclization. [Link]

- Google Patents. (2009).

-

Arkat USA. (n.d.). A practical synthesis of diethyl 1-[(alkylamino)(cyano)methyl]vinylphosphonates. [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. β-Keto carboxylic compound synthesis by condensation and rearrangement [organic-chemistry.org]

- 7. vanderbilt.edu [vanderbilt.edu]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Development of β -keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters - PMC [pmc.ncbi.nlm.nih.gov]

- 11. m.youtube.com [m.youtube.com]

- 12. Video: Esters to β-Ketoesters: Claisen Condensation Mechanism [jove.com]

An In-Depth Technical Guide to Diethyl 3-Oxopentanedioate: Core Properties and Applications for the Research Professional

Introduction: Unveiling a Versatile Synthetic Building Block

Diethyl 3-oxopentanedioate, also commonly known as diethyl acetonedicarboxylate, is a valuable and versatile organic compound that serves as a key intermediate in a multitude of synthetic transformations.[1][2][3] Its unique structural feature, a β-keto diester system, imparts a high degree of reactivity and functionality, making it an indispensable tool for the construction of complex molecular architectures. This guide provides an in-depth exploration of the fundamental properties of diethyl 3-oxopentanedioate, offering practical insights for researchers, scientists, and professionals engaged in drug discovery and development. We will delve into its physicochemical characteristics, synthesis, spectroscopic signature, key reactions, and applications, with a focus on providing a comprehensive understanding of this important chemical entity.

Physicochemical Properties: A Quantitative Overview

A thorough understanding of the physical and chemical properties of a compound is paramount for its effective use in a laboratory setting. The key physicochemical data for diethyl 3-oxopentanedioate are summarized in the table below.

| Property | Value | Source(s) |

| IUPAC Name | diethyl 3-oxopentanedioate | [4] |

| Synonyms | Diethyl acetonedicarboxylate, Diethyl 3-oxoglutarate, 3-Oxopentanedioic acid diethyl ester | [3][5] |

| CAS Number | 105-50-0 | [3] |

| Molecular Formula | C₉H₁₄O₅ | [2][3] |

| Molecular Weight | 202.20 g/mol | [4] |

| Appearance | Colorless to light yellow liquid | |

| Boiling Point | 250 °C (lit.) | [3] |

| Melting Point | -12.5 °C (estimated) | |

| Density | 1.113 g/mL at 25 °C (lit.) | [3] |

| Refractive Index (n²⁰/D) | 1.440 (lit.) | |

| Solubility | Soluble in ethanol, ether, and benzene. Slightly soluble in chloroform. Water solubility: 10 g/L (20 °C). | [2][5] |

| Flash Point | 86 °C (186.8 °F) | [5] |

Synthesis and Purification: A Practical Laboratory Protocol

The most common and practical synthesis of diethyl 3-oxopentanedioate involves the esterification of 1,3-acetonedicarboxylic acid with ethanol. The following protocol provides a detailed, step-by-step methodology for its preparation.

Experimental Protocol: Synthesis of Diethyl 3-Oxopentanedioate

Materials:

-

1,3-Acetonedicarboxylic acid

-

Absolute ethanol

-

Benzene (or a suitable azeotroping agent like toluene)

-

Concentrated sulfuric acid (catalyst)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware for reflux and distillation

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine 1,3-acetonedicarboxylic acid (1.0 eq), absolute ethanol (3.0-4.0 eq), and benzene (a volume sufficient to fill the Dean-Stark trap).

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 eq) to the reaction mixture.

-

Azeotropic Reflux: Heat the mixture to a gentle reflux. The water produced during the esterification will be removed azeotropically with benzene and collected in the Dean-Stark trap. Continue the reflux until no more water is collected.

-

Reaction Quenching and Neutralization: Allow the reaction mixture to cool to room temperature. Carefully pour the mixture into a separatory funnel containing a saturated sodium bicarbonate solution to neutralize the acidic catalyst.

-

Extraction: Extract the aqueous layer with a suitable organic solvent such as diethyl ether or ethyl acetate. Combine the organic layers.

-

Washing and Drying: Wash the combined organic layers with brine, and then dry over anhydrous magnesium sulfate or sodium sulfate.

-

Solvent Removal: Remove the solvent by rotary evaporation.

-

Purification: The crude product is then purified by vacuum distillation to yield pure diethyl 3-oxopentanedioate.

Causality Behind Experimental Choices:

-

Excess Ethanol: Using an excess of ethanol drives the esterification equilibrium towards the product side, maximizing the yield.

-

Azeotropic Removal of Water: The removal of water, a byproduct of the reaction, is crucial to prevent the reverse reaction (hydrolysis) and to ensure the completion of the esterification.

-

Neutralization with Sodium Bicarbonate: This step is essential to remove the sulfuric acid catalyst, which could otherwise cause decomposition of the product during distillation.

Spectroscopic Characterization: Deciphering the Molecular Structure

Spectroscopic analysis is fundamental for the structural elucidation and purity assessment of diethyl 3-oxopentanedioate.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of diethyl 3-oxopentanedioate exhibits characteristic signals corresponding to the different proton environments in the molecule. The presence of keto-enol tautomerism can lead to the observation of signals for both forms in solution.

-

¹H NMR (300 MHz, CDCl₃) δ (ppm):

-

Keto form: ~4.20 (q, 4H, -OCH₂CH₃), ~3.50 (s, 4H, -COCH₂CO-), ~1.25 (t, 6H, -OCH₂CH₃).

-

Enol form: Signals for the enolic proton and vinyl proton may also be present, often as broad signals.

-

The quartet at approximately 4.20 ppm and the triplet at around 1.25 ppm are characteristic of the ethyl ester groups. The singlet at approximately 3.50 ppm corresponds to the two equivalent methylene groups flanked by the carbonyl and ester functionalities in the keto tautomer.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum provides valuable information about the carbon framework of the molecule.

-

¹³C NMR (75 MHz, CDCl₃) δ (ppm):

-

Keto form: ~200 (C=O, ketone), ~167 (C=O, ester), ~62 (-OCH₂CH₃), ~48 (-COCH₂CO-), ~14 (-OCH₂CH₃).

-

Enol form: Signals corresponding to the enolic double bond carbons would also be observed.

-

Infrared (IR) Spectroscopy

The IR spectrum of diethyl 3-oxopentanedioate is characterized by strong absorption bands corresponding to the carbonyl groups.

-

IR (neat, cm⁻¹): ~1740 (C=O stretch, ester), ~1720 (C=O stretch, ketone). The presence of the enol form may give rise to a broad O-H stretching band around 3400-3200 cm⁻¹ and a C=C stretching band around 1650 cm⁻¹.

Chemical Properties and Reactivity: A Hub for Synthetic Transformations

The reactivity of diethyl 3-oxopentanedioate is dominated by the presence of the central ketone and the two flanking ester groups, which activate the methylene protons.

Keto-Enol Tautomerism

Like other β-dicarbonyl compounds, diethyl 3-oxopentanedioate exists as an equilibrium mixture of its keto and enol tautomers. The position of this equilibrium is influenced by factors such as the solvent and temperature. This tautomerism is crucial for its reactivity, as the enol form is a key nucleophile in many of its reactions.

Caption: Keto-enol tautomerism of diethyl 3-oxopentanedioate.

Key Reactions

The Hantzsch synthesis is a classic multi-component reaction for the preparation of dihydropyridines, which are important scaffolds in medicinal chemistry.[6] Diethyl 3-oxopentanedioate can serve as the 1,3-dicarbonyl component in this reaction.

Experimental Protocol: Hantzsch Dihydropyridine Synthesis

-

Reaction Setup: In a round-bottom flask, combine an aldehyde (1.0 eq), diethyl 3-oxopentanedioate (2.0 eq), and a source of ammonia such as ammonium acetate (1.1 eq) in a suitable solvent like ethanol.

-

Reaction Conditions: Heat the reaction mixture to reflux for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

Workup: Upon completion, cool the reaction mixture to room temperature. The product may precipitate and can be collected by filtration. If not, the solvent is removed under reduced pressure, and the residue is purified by recrystallization or column chromatography.

Caption: General scheme of the Hantzsch pyridine synthesis.

Diethyl 3-oxopentanedioate is a precursor for the synthesis of a wide variety of heterocyclic compounds, including pyrazoles and thiazoles.[1][2] For instance, its reaction with hydrazines yields pyrazole derivatives, while reaction with thiourea and a halogenating agent can produce aminothiazoles.

Applications in Research and Drug Development

The structural features of diethyl 3-oxopentanedioate make it a valuable building block in the synthesis of pharmaceuticals and other biologically active molecules. Its ability to participate in reactions that form key heterocyclic cores, such as pyridines and pyrazoles, which are prevalent in many drugs, underscores its importance in medicinal chemistry.[1][3] For example, it has been used as a starting material in the synthesis of precursors for potent β-lactam antibiotics.[3]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling diethyl 3-oxopentanedioate.

-

Hazard Statements: May cause skin, eye, and respiratory irritation.[4] It is also a combustible liquid.

-

Precautionary Measures: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Keep away from heat, sparks, and open flames.

-

Storage: Store in a tightly sealed container in a cool, dry place. It is sensitive to moisture.[2]

Conclusion

Diethyl 3-oxopentanedioate is a cornerstone reagent in organic synthesis with a rich and diverse chemistry. Its utility in constructing complex molecules, particularly heterocyclic systems of medicinal importance, ensures its continued relevance in both academic research and the pharmaceutical industry. This guide has provided a comprehensive overview of its fundamental properties, synthesis, and reactivity, aiming to equip researchers with the knowledge necessary for its effective and safe application in their scientific endeavors.

References

-

ChemBK. Diethyl 3-oxopentanedioate. [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 66045, Diethyl acetonedicarboxylate. [Link]

-

ResearchGate. Synthesis of labeled derivatives starting from diethyl... | Download Scientific Diagram. [Link]

-

ResearchGate. (PDF) Synthesis of 1,4-Dihydropyridine Derivatives Under Aqueous Media. [Link]

-

Organic Chemistry Portal. Biginelli Reaction. [Link]

-

The Royal Society of Chemistry. Supplementary Information Synthesis of pyrazoles through catalyst-free cycloaddition of diazo compounds to alkynes. [Link]

-

Journal of Synthetic Chemistry. Eco-Friendly Synthesis of 1,4-dihydropyridines Derivatives Using Fe3O4@Phen@Cu Magnetic Cataly. [Link]

-

Wikipedia. Biginelli reaction. [Link]

-

Biotage. An efficient and fast procedure for the Hantzsch dihydropyridine syntheses using Coherent Synthesis™. [Link]

-

Journal of Synthetic Chemistry. Eco-Friendly Synthesis of 1,4-dihydropyridines Derivatives Using Fe3O4@Phen@Cu Magnetic Cataly. [Link]

-

Gutenberg Open Science. Electrochemical Synthesis of Pyrazolines and Pyrazoles via [3+2] Dipolar Cycloaddition. [Link]

-

Journal of Internal Medicine & Pharmacology. Biginelli Reaction- A Green Chemistry Approach for Synthesis of Tetrahydro Pyrimidine Derivatives. [Link]

-

DergiPark. 2015 - PİRAZOL TÜREVLERİNİN SENTEZ YÖNTEMLERİ - SYNTHESIS METHODS OF PYRAZOLE DERIVATES. [Link]

-

PMC. Applications of oxetanes in drug discovery and medicinal chemistry. [Link]

-

Chemistry LibreTexts. 23.8: Mixed Claisen Condensations. [Link]

-

The Royal Society of Chemistry. [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. [Link]

-

Organic & Biomolecular Chemistry. Studies on chemoselective synthesis of 1,4- and 1,2-dihydropyridine derivatives by a Hantzsch-like reaction: a combined experimental and DFT study. [Link]

-

RSC Publishing. Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks. [Link]

-

OAPAL. 194 recent advances in the synthesis of new pyrazole derivatives. [Link]

-

Taylor & Francis Online. Biginelli reaction – Knowledge and References. [Link]

-

ChemTube3D. Hantzsch pyridine synthesis Step 3: Formation of the dihydropyridine. [Link]

-

PubMed Central. Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxy-carbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1. [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. Diethyl 1,3-acetonedicarboxylate 96 105-50-0 [sigmaaldrich.com]

- 4. Diethyl acetonedicarboxylate | C9H14O5 | CID 66045 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Diethyl 1,3-acetonedicarboxylate, 95% 50 mL | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 6. alfa-chemistry.com [alfa-chemistry.com]

The Genesis of a Synthon: A Historical and Technical Guide to Diethyl 3-Oxopentanedioate

A Note to the Reader: Initial inquiries into the discovery and history of Diethyl 3-oxoundecanedioate yielded a sparse historical record. Consequently, this guide has been pivoted to focus on a closely related and historically significant homologue, Diethyl 3-oxopentanedioate , also known as diethyl acetonedicarboxylate. This compound serves as a quintessential example of the broader class of β-keto esters, and its story encapsulates the foundational discoveries and enduring utility of this pivotal class of molecules in organic synthesis and drug discovery.

Abstract

This technical guide provides a comprehensive exploration of the discovery, history, and synthesis of Diethyl 3-Oxopentanedioate, a key building block in organic chemistry. We will traverse the historical landscape of the 19th century to unearth the seminal discoveries that led to the first synthesis of β-keto esters, and then delve into the specific historical and modern synthetic protocols for Diethyl 3-Oxopentanedioate. This guide will further illuminate its mechanistic underpinnings and showcase its enduring relevance in the synthesis of complex molecules, including pharmaceuticals.

The Dawn of Ester Condensations: A Serendipitous Discovery

The story of β-keto esters begins not with a flash of directed discovery, but with the careful observations of chemists in the mid-19th century. In 1863, the German chemist Johann Philipp Geuther was investigating the reaction of sodium metal with ethyl acetate. He observed the evolution of hydrogen gas and the formation of a new sodium salt. Upon acidification, he isolated a compound he named "ethyl diacetic acid," which we now know as ethyl acetoacetate, the first synthetically prepared β-keto ester[1].

However, it was Rainer Ludwig Claisen who, in 1887, systematically investigated the base-promoted condensation of esters and expanded its scope, leading to the reaction being named the Claisen Condensation in his honor. Claisen's work demonstrated that this reaction was a general method for the formation of carbon-carbon bonds, a cornerstone of organic synthesis.[2]

The fundamental principle of the Claisen condensation lies in the acidity of the α-protons of an ester. In the presence of a strong base, such as sodium ethoxide, a catalytic amount of the ester is deprotonated to form a resonance-stabilized enolate. This nucleophilic enolate then attacks the electrophilic carbonyl carbon of a second ester molecule, forming a tetrahedral intermediate. Subsequent elimination of an alkoxide anion yields the β-keto ester.

Figure 1: The generalized mechanism of the Claisen Condensation.

Diethyl 3-Oxopentanedioate: A Historical Synthesis

The first synthesis of acetonedicarboxylic acid, the precursor to Diethyl 3-Oxopentanedioate, is credited to Hans von Pechmann in 1891. He discovered that citric acid, when treated with fuming sulfuric acid, undergoes decarboxylation and dehydration to yield acetonedicarboxylic acid. This acid could then be esterified to produce the corresponding diethyl ester.[3][4]

Physicochemical Properties of Diethyl 3-Oxopentanedioate

| Property | Value | Reference |

| Molecular Formula | C₉H₁₄O₅ | [5] |

| Molecular Weight | 202.21 g/mol | [5] |

| Appearance | Colorless to pale yellow liquid | |

| Boiling Point | 250 °C | |

| Density | 1.112 g/mL at 25 °C | |

| Refractive Index | 1.4380 to 1.4420 | |

| Solubility | 10 g/L in water (20 °C) |

Historical Experimental Protocol: Synthesis of Acetonedicarboxylic Acid from Citric Acid

The following protocol is adapted from the historical procedures described in Organic Syntheses, based on the work of Willstätter and Pfannenstiehl, which itself is a modification of von Pechmann's original method.[4]

Step 1: Decarboxylation of Citric Acid

-

In a large, mechanically stirred flask, 700 g of citric acid monohydrate is added to 1500 g of fuming sulfuric acid (20-23% SO₃) while maintaining the temperature below 10°C with an ice-salt bath.

-

The mixture is stirred vigorously, and the temperature is allowed to rise gradually.

-

When a vigorous evolution of gas (carbon monoxide) begins, the flask is cooled with ice water to control the frothing, but not so much as to stop the reaction.

-

After the initial vigorous reaction subsides, the mixture is warmed to about 30°C and maintained at this temperature until the foaming ceases (approximately 2-3 hours).

-

The reaction mixture is then cooled to 0°C, and 2400 g of finely cracked ice is added in small portions, ensuring the temperature does not exceed 10°C initially.

-

After the ice has been added, the mixture is cooled back to 0°C and filtered rapidly through a suitable funnel.

-

The collected crystals of acetonedicarboxylic acid are pressed to remove as much sulfuric acid as possible and then washed with a small amount of cold ethyl acetate. The yield is typically 85-90%.

Historical Experimental Protocol: Esterification to Diethyl 3-Oxopentanedioate

This protocol is also adapted from Organic Syntheses.[3]

Step 2: Esterification of Acetonedicarboxylic Acid

-

The crude, dry acetonedicarboxylic acid from the previous step (from 700 g of citric acid) is treated with 700 g of absolute ethanol.

-

To this mixture, a solution of 700 g of absolute ethanol saturated with dry hydrogen chloride gas at 0°C is added.

-

The mixture is heated to 45°C with frequent shaking until all the acid dissolves (15-20 minutes).

-

The solution is allowed to stand for about 12 hours at room temperature.

-

The reaction mixture is then poured into 1300-1400 cc of ice water.

-

The ester layer is separated, and the aqueous layer is extracted twice with 700-cc portions of benzene.

-

The combined organic layers are washed with a 10% sodium carbonate solution, followed by dilute sulfuric acid, and finally with water.

-

The benzene is removed by distillation, and the remaining ester is distilled under reduced pressure to yield Diethyl 3-Oxopentanedioate.

Modern Synthetic Methodologies

While the historical synthesis from citric acid is robust, modern organic synthesis often employs more controlled and versatile methods. One common approach involves the acylation of the enolate of a malonic ester derivative.

Figure 2: A conceptual workflow for a modern synthesis of Diethyl 3-Oxopentanedioate.

The Dieckmann Condensation: An Intramolecular Variant